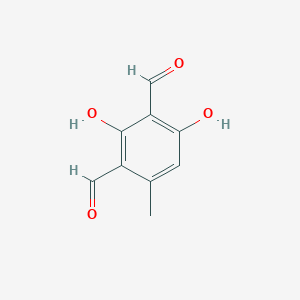
1,3-Benzenedicarboxaldehyde, 2,4-dihydroxy-6-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Benzenedicarboxaldehyde, 2,4-dihydroxy-6-methyl- is a chemical compound that is commonly referred to as protocatechuic aldehyde. It is a natural product that is found in various plants and has been used in traditional medicine for its anti-inflammatory and antioxidant properties. In recent years, there has been an increasing interest in the scientific community to study the potential applications of protocatechuic aldehyde in various fields.
作用機序
The mechanism of action of protocatechuic aldehyde is not fully understood, but studies have suggested that it may work by modulating various signaling pathways in the body, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. It has also been shown to have a direct antioxidant effect by scavenging free radicals and reducing oxidative stress.
生化学的および生理学的効果
Protocatechuic aldehyde has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It has also been shown to have a protective effect on the liver and reduce the risk of liver damage. In addition, it has been shown to have a hypoglycemic effect and may be useful in the treatment of diabetes.
実験室実験の利点と制限
One of the advantages of using protocatechuic aldehyde in lab experiments is that it is a natural product and has low toxicity. It is also readily available and can be easily synthesized or extracted from natural sources. However, one of the limitations of using protocatechuic aldehyde in lab experiments is that its mechanism of action is not fully understood, and more research is needed to fully understand its potential applications.
将来の方向性
There are several future directions for the study of protocatechuic aldehyde. One area of interest is its potential applications in the treatment of cancer. Studies have shown that it may have anti-cancer properties and may be useful in the development of new cancer therapies. Another area of interest is its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have suggested that it may have neuroprotective properties and may be useful in the development of new treatments for these diseases. Finally, there is also interest in studying the potential applications of protocatechuic aldehyde in the food industry, where it may be useful as a natural preservative or antioxidant.
In conclusion, protocatechuic aldehyde is a natural product that has been extensively studied for its potential applications in various fields. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties, and may have potential applications in the treatment of various diseases. While more research is needed to fully understand its mechanism of action and potential applications, protocatechuic aldehyde is a promising compound that may have important implications for human health and well-being.
合成法
Protocatechuic aldehyde can be synthesized through various methods, including extraction from natural sources, chemical synthesis, and microbial fermentation. The most commonly used method is the extraction from natural sources, where the compound is isolated from plants such as Salvia miltiorrhiza, which is commonly used in traditional Chinese medicine.
科学的研究の応用
Protocatechuic aldehyde has been extensively studied for its potential applications in various fields, including medicine, agriculture, and food science. In medicine, it has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. Studies have also suggested that protocatechuic aldehyde may have potential applications in the treatment of cardiovascular diseases, liver diseases, and diabetes.
特性
CAS番号 |
10209-57-1 |
|---|---|
製品名 |
1,3-Benzenedicarboxaldehyde, 2,4-dihydroxy-6-methyl- |
分子式 |
C9H8O4 |
分子量 |
180.16 g/mol |
IUPAC名 |
2,4-dihydroxy-6-methylbenzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C9H8O4/c1-5-2-8(12)7(4-11)9(13)6(5)3-10/h2-4,12-13H,1H3 |
InChIキー |
URPZJXUEQPBEPM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C=O)O)C=O)O |
正規SMILES |
CC1=CC(=C(C(=C1C=O)O)C=O)O |
同義語 |
2,4-Dihydroxy-6-methyl-1,3-benzenedicarbaldehyde |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





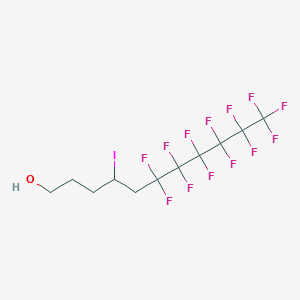
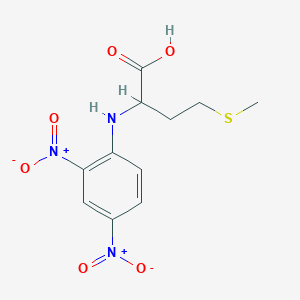


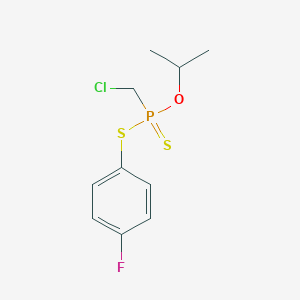

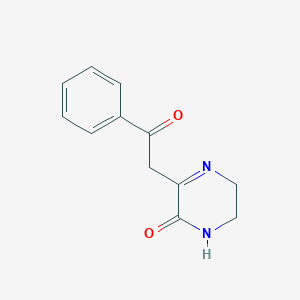
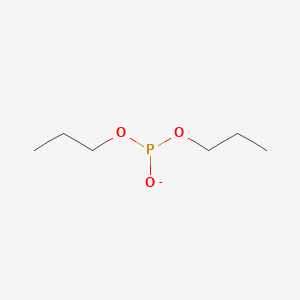
![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25-pentakis(hydroxymethyl)-30-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol](/img/structure/B158578.png)
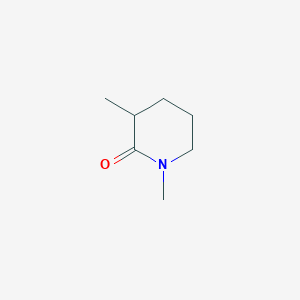
![[(1R,2R,3R,4S,5S,7S,9S,10R,11R,14S)-2,3,5,10-Tetraacetyloxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-7-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] (E)-3-phenylprop-2-enoate](/img/structure/B158583.png)
